molecular formula C25H22N2O6S B489143 Methyl 5-[[(2,4-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 518321-19-2

Methyl 5-[[(2,4-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B489143
CAS No.: 518321-19-2
M. Wt: 478.5g/mol
InChI Key: QHVUMCPJZWNQIC-UHFFFAOYSA-N
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Description

Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a sulfonyl group, and an isonicotinoyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Isonicotinoyl Moiety: This can be done through acylation reactions using isonicotinoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzofuran core may also play a role in binding to specific proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds share the sulfonyl group and have similar biological activities.

    Indole Derivatives: Indole derivatives are known for their diverse biological activities and structural similarities.

Uniqueness

Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is unique due to its combination of a benzofuran core with a sulfonyl and isonicotinoyl group, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

methyl 5-[(2,4-dimethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-15-5-8-22(16(2)13-15)34(30,31)27(24(28)18-9-11-26-12-10-18)19-6-7-21-20(14-19)23(17(3)33-21)25(29)32-4/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVUMCPJZWNQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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